3-(2-Chloro-5-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-5-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one typically involves the reaction of 2-chloro-5-hydroxy-4-methylbenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then cyclized to form the oxazolidinone ring under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-5-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution could result in a variety of substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: May be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one would depend on its specific biological activity. Generally, oxazolidinones are known to inhibit protein synthesis by binding to the bacterial ribosome, but the exact molecular targets and pathways would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar properties to linezolid.
Uniqueness
3-(2-Chloro-5-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one may have unique properties due to the presence of the chloro and hydroxy groups on the phenyl ring, which could influence its reactivity and biological activity compared to other oxazolidinones.
Properties
CAS No. |
110102-90-4 |
---|---|
Molecular Formula |
C10H10ClNO3 |
Molecular Weight |
227.64 g/mol |
IUPAC Name |
3-(2-chloro-5-hydroxy-4-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10ClNO3/c1-6-4-7(11)8(5-9(6)13)12-2-3-15-10(12)14/h4-5,13H,2-3H2,1H3 |
InChI Key |
NCPHVSYYCLTKGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)N2CCOC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.